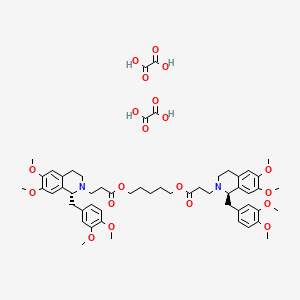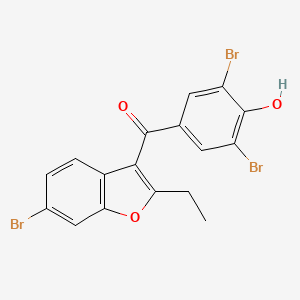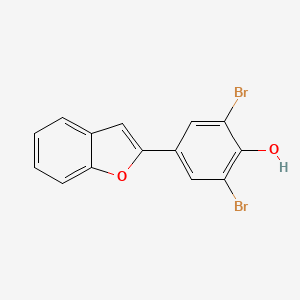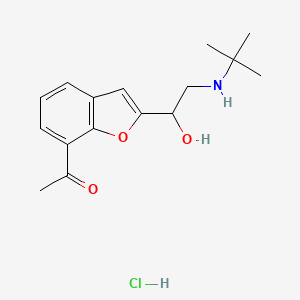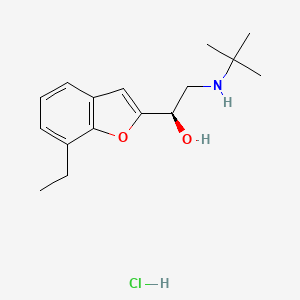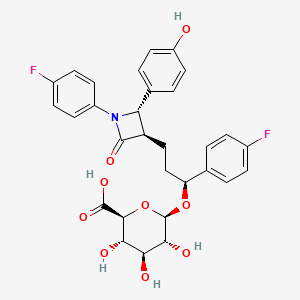
Ezetimibe hydroxy glucuronide
Übersicht
Beschreibung
Ezetimibe Hydroxy Glucuronide is a metabolite of Ezetimibe, a lipid-lowering agent used to inhibit the absorption of cholesterol in the small intestine. This compound is formed through the glucuronidation of Ezetimibe, primarily in the liver and intestine. This compound retains the pharmacological activity of its parent compound and plays a crucial role in reducing low-density lipoprotein cholesterol levels in the blood .
Wissenschaftliche Forschungsanwendungen
Ezetimibe-Hydroxyglucuronid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um Glucuronidierungsreaktionen und Enzymkinetik zu untersuchen.
Biologie: Untersucht auf seine Rolle im Cholesterinstoffwechsel und seine Auswirkungen auf Lipidprofile.
Medizin: Studiert auf sein therapeutisches Potenzial bei der Behandlung von Hypercholesterinämie und Herz-Kreislauf-Erkrankungen.
Industrie: Wird bei der Entwicklung von Lipidsenker-Medikamenten und -Formulierungen eingesetzt
5. Wirkmechanismus
Ezetimibe-Hydroxyglucuronid übt seine Wirkung aus, indem es die Cholesterolaufnahme im Dünndarm hemmt. Es bindet an das Niemann-Pick-C1-Like-1-Protein, einen Transporter, der an der Cholesterolaufnahme in Enterozyten beteiligt ist. Diese Hemmung reduziert die Zufuhr von intestinalem Cholesterin zur Leber, was zu einer Verringerung der hepatischen Cholesterinspeicher und einer verstärkten Clearance von Cholesterin aus dem Blut führt .
Ähnliche Verbindungen:
Ezetimibe: Die Ausgangssubstanz hemmt ebenfalls die Cholesterolabsorption, ist aber weniger potent als ihr Glucuronid-Metabolit.
Statine: Hemmen die Cholesterinsynthese in der Leber, beeinflussen aber die intestinale Absorption nicht.
Galle säure sequestrants: Binden Gallensäuren im Darm, um ihre Reabsorption zu verhindern, was indirekt den Cholesterinspiegel senkt
Einzigartigkeit: Ezetimibe-Hydroxyglucuronid ist einzigartig in seiner doppelten Wirkung, die Cholesterolabsorption zu hemmen und gleichzeitig die pharmakologische Aktivität von Ezetimibe beizubehalten. Dies macht es zu einem potenten Mittel zur Senkung des Low-Density-Lipoprotein-Cholesterinspiegels, insbesondere bei gleichzeitiger Anwendung mit anderen Lipidsenker-Therapien .
Wirkmechanismus
Target of Action
Ezetimibe hydroxy glucuronide, the active metabolite of Ezetimibe, primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein is a sterol transporter located at the villus tip of the enterocytes in the small intestine . It plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
This compound acts by inhibiting the NPC1L1 protein, thereby blocking the absorption of cholesterol and phytosterols from the small intestine . This inhibition reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
Ezetimibe and its active metabolite influence different lipid pathways to control plasma cholesterol . Most of Ezetimibe is rapidly and extensively metabolized within the intestinal mucosa to form the equally active glucuronide derivative (this compound) . This biotransformation involves the action of UDP-glucuronosyltransferase (UGT) enzymes .
Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized to this compound . The estimated terminal half-life of Ezetimibe and this compound is approximately 22 hours . Hepatic impairment significantly increases the systemic exposure of Ezetimibe and its main active phenolic glucuronide .
Result of Action
The inhibition of cholesterol absorption by this compound leads to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of the plasma low-density lipoprotein cholesterol (LDL-C) levels , which is directly related to cardiovascular events .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of liver disease . For instance, hepatic impairment can significantly increase the systemic exposure of Ezetimibe and its main active phenolic glucuronide . Additionally, bile acids that accumulate due to liver injury can inhibit the uptake of this compound by organic anion transporting polypeptides (OATPs) .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ezetimibe hydroxy glucuronide is involved in several biochemical reactions, primarily related to cholesterol metabolism. It interacts with enzymes such as uridine 5’-diphospho-glucuronosyltransferase (UGT) isoenzymes, which facilitate its formation from ezetimibe . Additionally, it interacts with various transport proteins, including organic anion transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which are involved in its distribution and excretion . These interactions are essential for the compound’s role in inhibiting cholesterol absorption and maintaining its pharmacological activity.
Cellular Effects
This compound influences several cellular processes, particularly those related to cholesterol metabolism. It affects cell signaling pathways by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for cholesterol uptake in enterocytes . This inhibition reduces the intracellular cholesterol levels, leading to decreased cholesterol absorption and increased cholesterol clearance from the bloodstream. Additionally, this compound may impact gene expression related to cholesterol metabolism, further enhancing its lipid-lowering effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NPC1L1 protein on the brush border of enterocytes, thereby blocking cholesterol uptake . This binding prevents the internalization of cholesterol into the cells, reducing its absorption into the bloodstream. Furthermore, this compound is a substrate for various transporters, including OATPs and MRPs, which facilitate its movement across cellular membranes and contribute to its pharmacokinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its pharmacological activity can be influenced by factors such as hepatic function and transporter activity . Studies have shown that hepatic impairment can significantly increase the systemic exposure of this compound, leading to prolonged effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of ezetimibe lead to increased formation of this compound, enhancing its lipid-lowering effects . At very high doses, there may be potential toxic or adverse effects, although these are generally rare. The compound’s efficacy and safety profile are dose-dependent, with optimal dosages providing significant cholesterol reduction without adverse effects.
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of cholesterol absorption inhibition. It is formed through the glucuronidation of ezetimibe by UGT enzymes in the liver and intestines . This metabolic pathway is crucial for the compound’s pharmacological activity, as it allows for the formation of an active metabolite that can effectively inhibit cholesterol uptake. The interaction with UGT enzymes and the subsequent formation of this compound are essential steps in this metabolic process.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transport proteins. OATPs and MRPs play significant roles in the compound’s movement across cellular membranes and its excretion into bile and urine . These transporters ensure that this compound is effectively distributed to target tissues, where it can exert its pharmacological effects. The compound’s localization and accumulation are influenced by these transport mechanisms, which are critical for its overall efficacy.
Subcellular Localization
This compound is primarily localized in the brush border of enterocytes, where it interacts with the NPC1L1 protein to inhibit cholesterol uptake . This subcellular localization is essential for its mechanism of action, as it allows the compound to effectively block cholesterol absorption at the site of entry. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its activity and function.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ezetimibe-Hydroxyglucuronid beinhaltet die Glucuronidierung von Ezetimibe. Dieser Prozess verwendet typischerweise Uridin-5'-diphospho-glucuronosyltransferase-Enzyme, um die Reaktion zu katalysieren. Die Reaktionsbedingungen umfassen häufig ein wässriges Puffersystem bei physiologischem pH-Wert, mit dem Vorhandensein von Cofaktoren wie Uridindiphosphat-Glucuronsäure .
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von Ezetimibe-Hydroxyglucuronid mit Bioreaktoren hochskaliert werden, die eine kontrollierte Umgebung für die enzymatische Reaktion bieten. Der Prozess umfasst die kontinuierliche Zufuhr von Ezetimibe und Uridindiphosphat-Glucuronsäure in den Reaktor, wobei optimale Temperatur und pH-Wert aufrechterhalten werden, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Ezetimibe-Hydroxyglucuronid unterliegt hauptsächlich der Glucuronidierung, einer metabolischen Reaktion der Phase II. Es kann auch an anderen Reaktionen wie der Hydrolyse unter sauren oder basischen Bedingungen teilnehmen .
Häufige Reagenzien und Bedingungen:
Glucuronidierung: Uridindiphosphat-Glucuronsäure, Uridin-5'-diphospho-glucuronosyltransferase-Enzyme, wässriger Puffer bei physiologischem pH-Wert.
Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.
Hauptprodukte:
Glucuronidierung: Ezetimibe-Hydroxyglucuronid.
Hydrolyse: Ezetimibe und Glucuronsäure.
Vergleich Mit ähnlichen Verbindungen
Ezetimibe: The parent compound, also inhibits cholesterol absorption but is less potent than its glucuronide metabolite.
Statins: Inhibit cholesterol synthesis in the liver but do not affect intestinal absorption.
Bile Acid Sequestrants: Bind bile acids in the intestine to prevent their reabsorption, indirectly lowering cholesterol levels
Uniqueness: Ezetimibe Hydroxy Glucuronide is unique in its dual action of inhibiting cholesterol absorption and retaining the pharmacological activity of Ezetimibe. This makes it a potent agent in reducing low-density lipoprotein cholesterol levels, especially when used in combination with other lipid-lowering therapies .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXLJVWGRVISEQ-ADEYADIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678703 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536709-33-8 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536709338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E575Y24YTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)

